molecular formula C5H3BrCl2N2 B1442046 4-Bromo-2,6-dichloropyridin-3-amine CAS No. 1121586-37-5

4-Bromo-2,6-dichloropyridin-3-amine

Cat. No.: B1442046
CAS No.: 1121586-37-5
M. Wt: 241.9 g/mol
InChI Key: VQPYQALRCSTFHV-UHFFFAOYSA-N
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Description

“4-Bromo-2,6-dichloropyridin-3-amine” is a chemical compound with the CAS Number: 1121586-37-5 . It has a molecular weight of 241.9 and its IUPAC name is 4-bromo-2,6-dichloro-3-pyridinamine . The InChI code of the compound is 1S/C5H3BrCl2N2/c6-2-1-3 (7)10-5 (8)4 (2)9/h1H,9H2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H3BrCl2N2 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 124 . The compound’s structure is canonicalized .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 241.90 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 239.88567 g/mol .

Scientific Research Applications

Amination Reactions

4-Bromo-2,6-dichloropyridin-3-amine plays a significant role in amination reactions. It is studied in the context of its reaction with potassium amide in liquid ammonia, leading to the production of diaminopyridines or mixtures of these compounds. This reaction mechanism is influenced by the nature of halogen atoms and their position in the pyridine ring (Streef & Hertog, 2010).

Catalysis and Selectivity

The compound is involved in palladium-catalyzed selective amination processes. Studies show that under specific conditions, it can predominantly yield certain aminated pyridine products, highlighting its role in chemoselective synthesis (Ji, Li, & Bunnelle, 2003).

Heteroarylation

The heteroarylation of adamantylalkyl amines using dihalogenopyridines, including this compound, has been explored. This research investigates how the halogen atoms' nature, their position on the pyridine ring, and the structure of adamantylalkyl amines impact the coupling results (Abel et al., 2017).

Regioselectivity Studies

Research into the regioselective displacement reaction of ammonia with similar compounds demonstrates the formation of specific aminated products. This offers insights into the regioselectivity of reactions involving this compound (Doulah et al., 2014).

Ring Transformations

Investigations into the reactions of halogenopyridines with nucleophiles reveal that this compound can undergo ring transformations, leading to the formation of different pyrimidine compounds. This showcases its versatility in synthetic organic chemistry (Hertog, Plas, Pieterse, & Streef, 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for “4-Bromo-2,6-dichloropyridin-3-amine” are not mentioned in the available resources, similar compounds are often used in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-bromo-2,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYQALRCSTFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696706
Record name 4-Bromo-2,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-37-5
Record name 4-Bromo-2,6-dichloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121586-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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